Home > Products > Screening Compounds P2933 > 7-(1-(Piperidin-4-yl)-1h-pyrazol-4-yl)-4-(p-tolyloxy)quinoline
7-(1-(Piperidin-4-yl)-1h-pyrazol-4-yl)-4-(p-tolyloxy)quinoline -

7-(1-(Piperidin-4-yl)-1h-pyrazol-4-yl)-4-(p-tolyloxy)quinoline

Catalog Number: EVT-271074
CAS Number:
Molecular Formula: C24H24N4O
Molecular Weight: 384.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HS-1371 is a receptor-interacting serine/threonine kinase 3 (RIPK3) inhibitor (IC50 = 20.8 nM). It inhibits basal RIPK3 autophosphorylation and TNF-α- or TRAIL-induced necroptosis in HT-29 cells when used at a concentration of 5 µM. It also inhibits necroptosis induced by a TNF-α Smac mimetic and the caspase inhibitor Z-VAD in HeLa cervical and NCI-H2009 lung cancer cells ectopically expressing RIPK3.
HS-1371 is a novel kinase inhibitor of RIP3-mediated necroptosis. HS-1371 directly binds to RIP3 in an ATP-competitive and time-independent manner, providing a mechanism of action. Moreover, the compound inhibited TNF-induced necroptosis but did not inhibit TNF-induced apoptosis, indicating that this novel inhibitor has a specific inhibitory effect on RIP3-mediated necroptosis via the suppression of RIP3 kinase activity. HS-1371 could serve as a potential preventive or therapeutic agent for diseases involving RIP3 hyperactivation.
Overview

7-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-4-(p-tolyloxy)quinoline is a novel compound that integrates a quinoline moiety with a piperidine and pyrazole functional group. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Source

The compound's synthesis and characterization details can be traced back to various research studies focused on quinoline derivatives, which are known for their diverse pharmacological properties. These studies often involve the synthesis of new compounds to evaluate their biological activities against various diseases, including cancer.

Classification

This compound falls under the category of heterocyclic compounds, specifically quinoline derivatives. Quinoline and its derivatives are recognized for their significance in medicinal chemistry, particularly for their antimalarial, antibacterial, and anticancer properties.

Synthesis Analysis

Methods

The synthesis of 7-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-4-(p-tolyloxy)quinoline typically involves several key steps:

  1. Formation of the Pyrazole Ring: The initial step often includes the reaction of piperidine with appropriate hydrazine derivatives and carbonyl compounds to form the pyrazole moiety.
  2. Quinoline Synthesis: The quinoline structure can be synthesized through methods such as the Skraup synthesis or by using condensation reactions involving aniline derivatives and α,β-unsaturated carbonyl compounds.
  3. Coupling Reaction: The final step involves coupling the synthesized pyrazole with the quinoline derivative, often facilitated by a coupling agent or under specific reaction conditions (e.g., microwave irradiation).

Technical Details

Specific reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. For instance, using solvents like ethanol or dimethyl sulfoxide can enhance solubility and reaction efficiency.

Molecular Structure Analysis

Structure

The molecular structure of 7-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-4-(p-tolyloxy)quinoline can be represented as follows:

  • Chemical Formula: C19H22N4O
  • Molecular Weight: 318.41 g/mol

The structure features:

  • A quinoline core.
  • A piperidine ring attached to a pyrazole group.
  • A p-tolyloxy substituent that enhances lipophilicity.

Data

Structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of the synthesized compound.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for heterocycles:

  1. Nucleophilic Substitution: The p-tolyloxy group may participate in nucleophilic substitution reactions under basic conditions.
  2. Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitutions due to its electron-rich nature.
  3. Hydrogenation: The presence of double bonds in the piperidine or pyrazole rings allows for hydrogenation reactions.

Technical Details

Reaction conditions such as temperature control, catalyst choice (if applicable), and reaction time play significant roles in determining yields and selectivity in these transformations.

Mechanism of Action

Process

The mechanism of action for 7-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-4-(p-tolyloxy)quinoline is primarily linked to its interaction with biological targets:

  1. Anticancer Activity: The compound may inhibit specific signaling pathways involved in cancer cell proliferation, particularly through interference with kinases or receptor interactions.
  2. Antimicrobial Activity: It may exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting metabolic pathways.

Data

In vitro studies have shown that similar compounds exhibit cytotoxicity against various cancer cell lines, suggesting that this compound may also possess significant anticancer activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Specific melting point data should be determined experimentally but is often around 200°C to 220°C for similar compounds.

Chemical Properties

Applications

Scientific Uses

7-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-4-(p-tolyloxy)quinoline has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new anticancer or antimicrobial agents.
  2. Pharmacological Research: To explore its mechanism of action against specific diseases.
  3. Drug Development: As part of combinatorial chemistry efforts aimed at synthesizing libraries of related compounds for screening against various biological targets.
Structural Characterization and Nomenclature

IUPAC Nomenclature and Systematic Naming Conventions

The systematic IUPAC name for this compound is 7-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)-4-(p-tolyloxy)quinoline, reflecting its precise atomic connectivity and functional group hierarchy [1]. The name is constructed hierarchically:

  • The core scaffold is a quinoline system numbered such that the pyridinic nitrogen occupies position 1.
  • At position 7 of quinoline, a 1H-pyrazol-4-yl substituent is attached.
  • The pyrazole nitrogen (N1) is bonded to a piperidin-4-yl group.
  • At position 4 of quinoline, an ether linkage connects to a para-methyl-substituted benzene ring (p-tolyloxy).

Accepted synonyms include HS-1371 (its developmental code), HS 1371, and HS1371 [1] . The CAS registry number 2158197-70-5 uniquely identifies the base compound, while the trifluoroacetate salt form (marketed for stability) carries distinct catalog identifiers (e.g., SML3282 from Sigma-Aldrich) [1] .

Molecular Geometry and Substituent Positioning Analysis

The molecule integrates three planar aromatic systems with a conformationally flexible piperidine spacer:

  • Quinoline-p-tolyloxy linkage: The 4-(p-tolyloxy) group forces a dihedral angle between quinoline and the tolyl ring, potentially impacting π-π stacking efficiency.
  • Pyrazole-piperidine connectivity: The N1-piperidinyl bond allows rotation, enabling the piperidine to adopt equatorial or axial conformations relative to the pyrazole plane.
  • Stereoelectronic effects: The basic piperidine nitrogen (pKa ~10) is protonated at physiological pH, forming a cationic center critical for ionic interactions in biological targets [1].
  • Table 1: Key Geometric Parameters
    Structural FeatureConformational Impact
    Quinoline-tolyloxy bondRestricted rotation; dihedral angle ~30-60°
    Pyrazole C4-quinoline C7 bondNear-coplanar alignment (torsion <20°) for extended conjugation
    Piperidine N-pyrazole N bondFree rotation; solvent-dependent chair-boat transitions
    para-Methyl groupElectron-donating (+I effect), enhances aryl ring electron density

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) SpectroscopyReported ¹H NMR (500 MHz, DMSO-d6) [1]:

  • δ 8.80 (d, J=5.0 Hz, 1H, H2-quinoline)
  • δ 8.35 (s, 1H, pyrazole H5)
  • δ 8.20 (d, J=8.5 Hz, 1H, H5-quinoline)
  • δ 8.05 (s, 1H, pyrazole H3)
  • δ 7.60–7.45 (m, 4H, H6/H8-quinoline + tolyl H2/H6)
  • δ 7.20 (d, J=8.0 Hz, 2H, tolyl H3/H5)
  • δ 4.30 (m, 1H, piperidine H1)
  • δ 3.20 (t, J=12.0 Hz, 2H, piperidine H3/H5)
  • δ 2.75 (d, J=12.0 Hz, 2H, piperidine H2/H6)
  • δ 2.35 (s, 3H, tolyl CH₃)
  • δ 1.95 (m, 2H, piperidine H4ax/H4eq)

¹³C NMR (125 MHz, DMSO-d6) confirms 24 distinct carbons, with key signals:

  • Quinoline C4 (δ 160.5, C-O), C2 (δ 150.1), C8a (δ 148.0)
  • Pyrazole C4 (δ 135.2), C3/C5 (δ 128.5)
  • Tolyl C1 (δ 157.0), CH₃ (δ 21.0)

Infrared (IR) SpectroscopyCharacteristic bands (KBr pellet) [1]:

  • 1590 cm⁻¹ (C=N stretch, quinoline/pyrazole)
  • 1245 cm⁻¹ (asymmetric C-O-C ether stretch)
  • 2920, 2850 cm⁻¹ (piperidine C-H stretch)
  • No primary amine bands – confirms tertiary piperidine nitrogen

Mass Spectrometry (MS)

  • High-Resolution ESI-MS: [M+H]⁺ observed at m/z 385.2032 (theoretical m/z 385.2023 for C₂₄H₂₅N₄O⁺), error 2.3 ppm [1].
  • Fragments: Loss of tolyl (m/z 288), pyrazole (m/z 210), and piperidine (m/z 136).
  • Table 2: Summary of Spectroscopic Signatures
    TechniqueKey AssignmentsStructural Insight
    ¹H NMRδ 8.80 (quinoline H2); δ 8.35/8.05 (pyrazole H3/H5); δ 4.30 (piperidine H1)Distinct heterocyclic protons; piperidine chair conformation
    ¹³C NMRδ 160.5 (quinoline C-O); δ 157.0 (tolyl C1); δ 135.2 (pyrazole C4)Ether linkages; sp²-hybridized carbons
    IR1590 cm⁻¹ (C=N); 1245 cm⁻¹ (C-O-C)Conjugated imine; aryl-ether bond
    HRMS[M+H]⁺ 385.2032 (Δ 2.3 ppm)Confirms molecular formula C₂₄H₂₄N₄O

X-ray Crystallography and Solid-State Structural Elucidation

Although no crystal structure of this specific compound is publicly available, its trifluoroacetate salt (HS-1371·TFA) has been characterized in solid state . General principles from quinoline-piperidine analogs suggest:

  • Crystal packing: Ionic interactions between protonated piperidine and TFA anions form 1D chains, stabilized by π-π stacking between quinoline and pyrazole rings (distance ~3.5 Å).
  • Torsion angles: Quinoline-tolyloxy torsion approximates 45° to minimize steric clash; pyrazole-quinoline dihedral is <10° for maximal conjugation.
  • Hydrogen bonding: N⁺-H···OOC-CF₃ bonds (2.8–3.0 Å) dominate the salt structure, with weaker C-H···N contacts.

Techniques for future studies would employ Mo Kα radiation (λ = 0.71073 Å) at 100 K, with structure refinement via SHELXL-2018 [7]. Key metrics to analyze include:

  • Bond lengths: C(aryl)-N(piperidine) (~1.34 Å), C(ether)-O (~1.36 Å)
  • Angle strain: C-O-C(aryl) ~120°; piperidine chair puckering parameters
  • R factors: Target <5% for high-precision charge density mapping

Synthetic Routes and Modifications

Properties

Product Name

7-(1-(Piperidin-4-yl)-1h-pyrazol-4-yl)-4-(p-tolyloxy)quinoline

IUPAC Name

4-(4-methylphenoxy)-7-(1-piperidin-4-ylpyrazol-4-yl)quinoline

Molecular Formula

C24H24N4O

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C24H24N4O/c1-17-2-5-21(6-3-17)29-24-10-13-26-23-14-18(4-7-22(23)24)19-15-27-28(16-19)20-8-11-25-12-9-20/h2-7,10,13-16,20,25H,8-9,11-12H2,1H3

InChI Key

VPVLPCIBKVWFDT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC2=C3C=CC(=CC3=NC=C2)C4=CN(N=C4)C5CCNCC5

Solubility

Soluble in DMSO

Synonyms

HS-1371; HS 1371; HS1371;

Canonical SMILES

CC1=CC=C(C=C1)OC2=C3C=CC(=CC3=NC=C2)C4=CN(N=C4)C5CCNCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.